molecular formula C12H10N4S B177273 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1-naphthalenyl)- CAS No. 127227-32-1

3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1-naphthalenyl)-

Cat. No. B177273
CAS RN: 127227-32-1
M. Wt: 242.3 g/mol
InChI Key: PMNFDGDQSCVFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1-naphthalenyl)- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It belongs to the class of triazole derivatives and has been extensively studied for its potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1-naphthalenyl)- is not fully understood. However, it is believed to exert its biological activities through various mechanisms, such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes. For instance, the compound has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, which are involved in the development of cancer and Alzheimer's disease, respectively.
Biochemical and Physiological Effects:
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1-naphthalenyl)- has been reported to exhibit various biochemical and physiological effects. For instance, the compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals. The compound has also been reported to exhibit neuroprotective effects, such as the inhibition of acetylcholinesterase activity and the prevention of amyloid-beta aggregation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1-naphthalenyl)- in lab experiments is its diverse biological activities, which make it a promising candidate for drug discovery and development. However, the compound has some limitations, such as its low solubility in water and organic solvents, which may affect its bioavailability and pharmacokinetic properties. In addition, the compound may exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.

Future Directions

The potential applications of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1-naphthalenyl)- in drug discovery and development are vast. Some of the future directions for research include the identification of new analogs with improved pharmacokinetic properties, the evaluation of the compound's efficacy in animal models of diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the development of new synthetic methods for the compound and its analogs may also be an area of future research.

Synthesis Methods

The synthesis of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1-naphthalenyl)- can be achieved through various methods. One of the most common methods involves the reaction of 1-naphthylamine with thiourea in the presence of a catalyst such as hydrochloric acid or acetic acid. The reaction is carried out under reflux conditions for several hours, followed by the addition of sodium hydroxide to obtain the final product. Other methods include the use of different starting materials and reaction conditions, such as the reaction of 1-naphthylamine with substituted thioureas or the use of microwave irradiation.

Scientific Research Applications

3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1-naphthalenyl)- has been extensively studied for its potential applications in drug discovery and development. It exhibits a wide range of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antioxidant properties. The compound has been evaluated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and bacterial infections.

properties

CAS RN

127227-32-1

Molecular Formula

C12H10N4S

Molecular Weight

242.3 g/mol

IUPAC Name

4-amino-3-naphthalen-1-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H10N4S/c13-16-11(14-15-12(16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,13H2,(H,15,17)

InChI Key

PMNFDGDQSCVFRP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=S)N3N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=S)N3N

Origin of Product

United States

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